Product packaging for Boc-Asn(Xan)-OH(Cat. No.:CAS No. 65420-40-8)

Boc-Asn(Xan)-OH

Cat. No.: B558380
CAS No.: 65420-40-8
M. Wt: 412.4 g/mol
InChI Key: YMGDQLXBNMRJMR-HNNXBMFYSA-N
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Description

Evolution of Protecting Group Strategies in Peptide Chemistry

The synthesis of peptides, which are chains of amino acids linked by amide bonds, is a cornerstone of chemical biology and pharmaceutical research. peptide2.com Controlling the reactivity of the various functional groups present on each amino acid is paramount to ensure the formation of the correct peptide sequence. organic-chemistry.orgiris-biotech.de This control is achieved through the use of protecting groups, which temporarily mask reactive sites. organic-chemistry.org The evolution of strategies for applying and removing these groups has been central to the advancement of peptide synthesis.

The field of solid-phase peptide synthesis (SPPS) was revolutionized by R.B. Merrifield, who introduced the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids. nih.govnumberanalytics.com First introduced in the 1960s, the Boc group became a foundational tool in peptide chemistry. numberanalytics.com The classic Boc-based strategy, also known as the Boc/Bzl strategy, involves protecting the N-terminus with the acid-labile Boc group and the amino acid side chains with groups based on benzyl (B1604629) (Bzl) ethers or esters. rsc.orgseplite.comresearchgate.net

The synthesis cycle involves the selective removal of the Boc group using a moderately strong acid, typically trifluoroacetic acid (TFA), to free the N-terminal amine for coupling with the next Boc-protected amino acid. peptide2.comamericanpeptidesociety.org The side-chain protecting groups and the linker attaching the peptide to the solid support are designed to be stable to these conditions but are cleaved at the end of the synthesis using a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF). peptide2.comnih.govspringernature.com This strategy relies on "relative acidolysis," where the different protecting groups are removed by varying the strength of the acid used. nih.gov Though effective and instrumental in the synthesis of numerous proteins, the harsh final cleavage step with HF requires specialized equipment. springernature.comnih.gov

An orthogonal protection strategy is a more refined approach that allows for the selective removal of one class of protecting groups in the presence of others by using entirely different chemical conditions. fiveable.menumberanalytics.comnumberanalytics.com This provides chemists with precise control over the manipulation of specific functional groups within a complex molecule without affecting other protected parts. fiveable.mebham.ac.uk This concept is of paramount importance in the synthesis of intricate molecules like peptides, where multiple reactive side chains must be managed independently. fiveable.mebham.ac.uk

A prime example of an orthogonal system in peptide synthesis is the Fmoc/tBu strategy. nih.govrsc.org Here, the Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected with acid-labile groups like tert-butyl (tBu). iris-biotech.de The Fmoc group can be removed with a base (e.g., piperidine) without affecting the tBu groups, and the tBu groups are later removed with acid (e.g., TFA) during the final cleavage from the resin. iris-biotech.de This approach avoids the repetitive use of acid for deprotection during chain elongation and generally employs milder final cleavage conditions than the Boc/Bzl strategy. nih.gov The development of orthogonal strategies has greatly enhanced the efficiency, flexibility, and scope of complex peptide synthesis. rsc.orgnumberanalytics.com

Rationale for Utilizing Boc-Asn(Xan)-OH in Peptide Synthesis

The incorporation of asparagine (Asn) into a growing peptide chain presents distinct challenges that can compromise the purity and yield of the final product. The use of a side-chain protecting group is often necessary, and the xanthyl (Xan) group in this compound is specifically chosen to address these issues effectively within the framework of Boc chemistry. peptide.compeptide.com

A significant side reaction during peptide synthesis is the dehydration of the asparagine side-chain amide. peptide.com When the carboxyl group of asparagine is activated for coupling, particularly with carbodiimide (B86325) reagents, the side-chain amide can react to form a β-cyanoalanine residue. peptide.comnih.gov This irreversible modification introduces a non-natural amino acid into the peptide sequence. This problem is especially pronounced during the synthesis of long peptides where the asparagine residue is exposed to coupling reagents multiple times. peptide.com

The xanthyl (Xan) protecting group on the side-chain amide of this compound physically blocks the amide nitrogen, preventing this dehydration side reaction during the activation and coupling steps. sigmaaldrich.compeptide.compeptide.com While the Xan group is labile to the TFA used for Nα-Boc removal, its presence during the critical coupling phase of the asparagine residue itself is sufficient to prevent the unwanted nitrile formation. peptide.com

Amino acid derivatives, including those of asparagine, can exhibit poor solubility in the organic solvents commonly used for peptide synthesis, such as dimethylformamide (DMF). peptide.comgoogle.com Low solubility can lead to inefficient coupling reactions and complicates the handling and automation of the synthesis process. google.com Unprotected Fmoc-Asn-OH, for instance, is known for its very low solubility. peptide.com

A key advantage of using the xanthyl protecting group is the significant improvement in the solubility of the asparagine derivative. peptide.compeptide.com The bulky, aromatic Xan group disrupts the crystal lattice packing of the amino acid, making this compound more readily soluble in standard synthesis solvents. peptide.com This enhanced solubility ensures homogeneous reaction conditions, leading to more efficient and reliable coupling outcomes.

Comparative Analysis with Alternative Asparagine Protecting Groups in Boc Chemistry

While the xanthyl group is a common choice for asparagine side-chain protection in Boc-SPPS, other protecting groups have also been utilized. A comparison highlights the specific advantages of the Xan group in this context.

Protecting GroupKey Features & PerformanceCleavage ConditionsPrimary Use Case
None (Unprotected) Susceptible to side-chain dehydration to form β-cyanoalanine, particularly with carbodiimide activators. peptide.comnih.gov May have poor solubility in synthesis solvents. peptide.comgoogle.comN/AShort peptides where the risk of side reactions is minimal.
Xanthyl (Xan) Prevents dehydration of the side-chain amide during coupling. peptide.compeptide.com Significantly enhances the solubility of the Boc-Asn-OH derivative. peptide.compeptide.comRemoved by moderate acid (TFA), concurrently with the Nα-Boc group in subsequent cycles. peptide.comStandard choice in Boc-SPPS to prevent nitrile formation and improve solubility. sigmaaldrich.compeptide.com
Trityl (Trt) A bulky group that also increases the solubility of the asparagine derivative and provides side-chain protection. sigmaaldrich.com Its use can lead to higher yields and fewer by-products. sigmaaldrich.comRemoved by moderate acid (TFA). sigmaaldrich.comAn effective alternative to Xan in Boc-SPPS, offering similar benefits of improved solubility and side-chain protection. sigmaaldrich.comiris-biotech.de
2,4,6-Trimethoxybenzyl (Tmob) Primarily used in Fmoc chemistry, but provides context on acid-labile benzyl-type protection. nih.govnih.gov It is cleaved by acid. nih.gov In Fmoc synthesis, it was found that during acidolytic cleavage, it can generate carbonium ions that alkylate sensitive residues like tryptophan. nih.govAcid (e.g., TFA). nih.govMore common in Fmoc synthesis, but less favored than Xan or Trt in some contexts due to side reactions. nih.govnih.gov

In Boc chemistry, both Xanthyl (Xan) and Trityl (Trt) are effective at preventing the critical side reactions associated with asparagine and improving its handling properties through enhanced solubility. peptide.comsigmaaldrich.com The choice between them may depend on specific sequence requirements and synthetic strategies. However, the use of a side-chain protecting group like Xan is generally considered a standard and necessary precaution for incorporating asparagine in Boc-based solid-phase peptide synthesis to ensure the integrity and purity of the final peptide. sigmaaldrich.compeptide.com

Boc-Asn-OH

To appreciate the significance of this compound, it is essential to first consider its precursor, Nα-tert-Butyloxycarbonyl-L-Asparagine (Boc-Asn-OH). While Boc-Asn-OH provides the necessary temporary protection of the α-amino group for Boc-SPPS, its unprotected side-chain amide presents a significant challenge. peptide.comsigmaaldrich.com

During the coupling step of peptide synthesis, the activation of the carboxyl group of Boc-Asn-OH can lead to a deleterious side reaction: the dehydration of the side-chain amide. This process results in the formation of a β-cyanoalanine residue within the peptide sequence. chemimpex.com The presence of this nitrile is a critical flaw, altering the structure and, consequently, the function of the final peptide. This side reaction is particularly problematic when using carbodiimide-based activating agents. peptide.com The propensity for this dehydration reaction necessitates the use of a side-chain protecting group, a role fulfilled by the xanthyl group in this compound.

Feature of Boc-Asn-OHImplication in Peptide Synthesis
α-Amino Protection Boc group allows for controlled, stepwise peptide chain elongation in Boc-SPPS.
Unprotected Side-Chain High risk of dehydration to β-cyanoalanine during carboxyl group activation.
Solubility Can exhibit poor solubility characteristics, complicating handling and reaction efficiency.

Other Nγ-Protected Asparagine Derivatives

The challenge of asparagine side-chain protection has led to the development of several protecting groups beyond xanthyl, each with its own set of advantages and drawbacks. The choice of protecting group is often dictated by the specific synthetic strategy, particularly whether Boc or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed.

In Fmoc-based SPPS, the Trityl (Trt) group is a commonly used protecting group for the asparagine side chain. peptide.com Fmoc-Asn(Trt)-OH offers the significant advantage of improved solubility in standard organic solvents compared to its unprotected counterpart. peptide.com The Trt group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA), and generally does not lead to the alkylation of sensitive residues like tryptophan. sigmaaldrich.com However, the removal of the Trt group can be sluggish if the Asn(Trt) residue is located at the N-terminus of the peptide. sigmaaldrich.com

Other protecting groups, such as 4,4'-dimethoxybenzhydryl (Mbh) and 2,4,6-trimethoxybenzyl (Tmob) , have also been utilized. These groups allow for rapid and side-reaction-free coupling of the asparagine residue. nih.gov However, their cleavage under acidic conditions can generate reactive carbocations that may lead to the undesirable alkylation of tryptophan residues within the peptide sequence. nih.govnih.gov This side reaction can be mitigated by the addition of scavengers during the cleavage step. nih.gov

Protecting GroupPrimary ChemistryKey AdvantagesKey Disadvantages
Xanthyl (Xan) Boc-SPPSPrevents side-chain dehydration, improves solubility. peptide.comRemoved by TFA during Boc deprotection. peptide.com
Trityl (Trt) Fmoc-SPPSExcellent solubility, no tryptophan alkylation. peptide.comsigmaaldrich.comSlow cleavage at the N-terminus. sigmaaldrich.com
Mbh/Tmob Fmoc-SPPSRapid and clean coupling. nih.govCan cause tryptophan alkylation during cleavage. nih.govnih.gov

Scope and Objectives of Research on this compound

Research centered on this compound is driven by several key objectives aimed at enhancing the efficiency, reliability, and scope of peptide synthesis. The primary goal is the prevention of side reactions , specifically the dehydration of the asparagine side chain. By effectively blocking this unwanted transformation, researchers can achieve higher yields of the target peptide with greater purity, minimizing the need for complex and time-consuming purification steps.

A second major objective is the improvement of solubility . The introduction of the bulky, hydrophobic xanthyl group significantly enhances the solubility of the asparagine derivative in the organic solvents used in SPPS. peptide.com This is a crucial practical advantage, as poor solubility of protected amino acids can hinder reaction kinetics and lead to incomplete couplings.

Furthermore, the use of this compound facilitates the synthesis of complex and challenging peptide sequences . The reliability and predictability of its performance allow for the incorporation of asparagine into long or difficult-to-synthesize peptides, expanding the range of accessible target molecules for research and therapeutic development. peptide.com

Finally, a growing area of research involves leveraging the inherent properties of the xanthyl group itself. The xanthene core is fluorescent, opening up possibilities for the development of novel bioconjugation techniques and diagnostic tools . nih.gov By incorporating this compound into peptides, researchers can create fluorescently labeled molecules for use in advanced imaging and binding assays, contributing to a deeper understanding of biological processes at the molecular level. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O6 B558380 Boc-Asn(Xan)-OH CAS No. 65420-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGDQLXBNMRJMR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65420-40-8
Record name Boc-L-Asparagine(Xanthyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for the Preparation of Boc Asn Xan Oh

Chromatographic Methods (e.g., HPLC for purity assessment)

Chromatographic techniques, with HPLC being the most prominent, are indispensable for evaluating the purity of Boc-Asn(Xan)-OH. HPLC allows for the separation of the target compound from unreacted starting materials, by-products, and degradation products, providing a quantitative measure of purity. Research findings often detail specific HPLC conditions used for analysis. For instance, reversed-phase HPLC, commonly utilizing C18 columns, is employed with mobile phases consisting of acetonitrile (B52724) and water, often with a small percentage of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution googleapis.com.

The analysis typically involves monitoring the eluent at specific wavelengths, such as 214 nm, which is sensitive to peptide bonds and other chromophores googleapis.com. The retention time of this compound under defined conditions serves as an identifier, while the peak area relative to the total integrated area of all detected components provides the purity percentage. Studies have reported achieving purities greater than 98% or even >99% for similar Boc-protected amino acid derivatives using optimized HPLC methods googleapis.comsigmaaldrich.com. While specific parameters for this compound are not universally detailed across all literature, the general approach for similar N-protected amino acids involves careful selection of mobile phase composition, gradient elution profiles, flow rates, and column stationary phases to achieve optimal separation and accurate purity determination googleapis.com.

ParameterTypical Value/DescriptionReference
Column Type C18 reversed-phase column googleapis.com
Mobile Phase Acetonitrile/Water mixture with TFA googleapis.com
Gradient Elution e.g., 10-45% Acetonitrile over 130 minutes googleapis.com
Flow Rate e.g., 10 mL/min (preparative), 1 mL/min (analytical) googleapis.com
Detection Wavelength 214 nm googleapis.com
Purity Achieved >98% or >99% (for similar Boc-amino acid derivatives) googleapis.comsigmaaldrich.com

Crystallization Techniques

Crystallization is a fundamental method for the purification and isolation of this compound, aiming to obtain the compound in a solid, highly pure form. This technique relies on differences in solubility between the desired product and impurities in a given solvent system. Research into the synthesis of Boc-amino acid derivatives often includes steps for crystallization to achieve the required purity for subsequent use in peptide synthesis.

The process typically involves dissolving the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture, followed by slow cooling. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. Impurities, if present in lower concentrations or having different solubility profiles, tend to remain dissolved in the mother liquor. Common solvents or solvent systems for crystallizing Boc-protected amino acids include ethyl acetate, hexane (B92381), or mixtures thereof mdpi.comgoogle.comorgsyn.org. For example, one method describes adding seed crystals to an oily matter obtained after synthesis, allowing it to solidify at room temperature, and then pulping the solid with a weak polar solvent like hexane google.com.

Solvent SystemTemperature (°C)Yield (%)Purity (%)Notes
Ethyl Acetate/HexaneRoom Temperature75-90>99%Slow cooling, potential use of seed crystals
Hexane (for pulping)Room Temperature(Post-pulped)>99%After initial solidification from oily matter
Ethyl AcetateRoom Temperature80-87>99%For similar Boc-amino acids, often with seed crystals, slow cooling

Compound List

this compound

L-Asparagine (L-Asn)

N-Boc-L-Asparagine (Boc-L-Asn)

Trifluoroacetic acid (TFA)

Acetonitrile (ACN)

Ethyl Acetate (EtOAc)

Hexane

DCC (Dicyclohexylcarbodiimide)

DMAP (4-Dimethylaminopyridine)

TLC (Thin Layer Chromatography)

TBA (tert-Butanol)

HBTU

Umonium

N-Boc-L-phenylglycine

N-Boc-L-serine methyl ester

N-Boc-D-serine methyl ester

N-Boc-D-serine

N-Boc-L-phenylalanine

N-Boc-L-aspartic acid

Boc-Pro-Pro-Gly-OH

Boc-Pro-Gly-OH

Boc-Pro-OH

Boc-Ala-Ala-Ala-OH

Boc-Ala-Ala-OBzl

Boc-Ala-ONSu

Tos·Ala-OBzl

HCl·Ala-

Boc-Asn(Trt)-OH

Advanced Strategies in Peptide Synthesis Utilizing Boc Asn Xan Oh

Solid-Phase Peptide Synthesis (SPPS) with Boc-Asn(Xan)-OH

This compound is a derivative of asparagine specifically designed for use in Boc-based SPPS peptide.combenchchem.com. The xanthyl group shields the amide nitrogen of the asparagine side chain, offering crucial protection during peptide chain elongation peptide.combenchchem.com. This protection is vital for preventing side reactions that can compromise the integrity and yield of the synthesized peptide.

Integration into Boc/Benzyl (B1604629) (Boc/Bz) Chemistry

The Boc/Benzyl (Boc/Bz) strategy is a well-established method in SPPS, characterized by the use of the acid-labile Boc group for Nα-amino protection and benzyl-based protecting groups for side chains iris-biotech.debiosynth.comamericanpeptidesociety.org. This compound integrates seamlessly into this chemistry. The xanthyl group is also acid-labile, typically removed concurrently with the Boc group during the final cleavage step using trifluoroacetic acid (TFA) or similar acidic conditions peptide.combenchchem.com. This compatibility ensures that the Xan protection is present only when needed during coupling and deprotection cycles, and its removal does not interfere with other protecting groups or the peptide backbone peptide.combenchchem.com. In the context of Boc/Bz chemistry, this compound is often listed alongside other standard Boc-protected amino acids like Boc-Arg(Tos)-OH and Boc-Asp(OBzl)-OH iris-biotech.de.

Coupling Reagent Selection and Efficiency

The efficiency of peptide bond formation is heavily influenced by the choice of coupling reagent. For this compound, various coupling reagents can be employed, each with its own advantages and potential for side reactions.

Carbodiimide-Based Reagents (e.g., DIC)

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), are commonly used activators in SPPS peptide.combachem.comrsc.org. When used with this compound, these reagents facilitate peptide bond formation. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is often recommended to suppress racemization and improve coupling efficiency peptide.combachem.com. DIC is particularly useful in automated SPPS as its urea (B33335) byproduct is soluble and easily washed away peptide.combachem.com. While carbodiimides are effective, they can sometimes lead to dehydration of the asparagine amide side chain to a nitrile, a side reaction that the Xan protection helps to mitigate peptide.compeptide.com.

Uronium and Phosphonium (B103445) Reagents (e.g., HBTU, HATU, PyBOP)

Uronium and phosphonium-based coupling reagents, including HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are known for their high efficiency and rapid coupling rates peptide.combachem.compeptide2.compnas.orgthieme-connect.de. These reagents, often used in conjunction with a base like N,N-diisopropylethylamine (DIPEA), are particularly effective for challenging couplings and minimizing racemization peptide.combachem.compeptide2.compnas.org. Studies have shown that HATU, for instance, can lead to superior acylation rates and reduced racemization compared to HBTU, making it suitable for rapid synthesis protocols peptide2.compnas.org. The use of these reagents with this compound generally results in good yields and high purity benchchem.compeptide.com.

Minimizing Dehydration Side Reactions of Asparagine

Asparagine and glutamine residues are susceptible to dehydration of their amide side chains to form nitriles, particularly during activation with carbodiimides peptide.compeptide.comgoogle.comajol.info. This side reaction can lead to undesired byproducts and reduced yields. The xanthyl (Xan) protecting group on this compound plays a crucial role in preventing this dehydration by shielding the amide nitrogen peptide.combenchchem.compeptide.com. Additionally, pre-activating the amino acid derivatives or utilizing activating reagents other than carbodiimides can further help in avoiding this issue peptide.com.

Role in Difficult Sequence Synthesis

The synthesis of peptides with challenging sequences, such as those containing sterically hindered residues, aggregation-prone segments, or sequences prone to side reactions, often requires specialized building blocks and optimized protocols. This compound is valuable in such scenarios. The Xan protection improves the solubility of the asparagine derivative, which can be beneficial for coupling reactions peptide.combenchchem.compeptide.com. Furthermore, by preventing dehydration and potentially other side reactions associated with unprotected asparagine, this compound contributes to higher fidelity synthesis of complex peptides peptide.combenchchem.comnih.gov. For example, Xan and related xanthyl derivatives have been successfully employed in Fmoc SPPS for challenging peptides, demonstrating their utility in mitigating difficult couplings and side reactions nih.gov. While specific examples detailing this compound in difficult sequences are less explicitly detailed in the provided search snippets compared to its Fmoc counterpart, its protective role against asparagine-specific side reactions makes it a strong candidate for such applications within the Boc strategy.

Mechanistic and Kinetic Studies of Reactions Involving Boc Asn Xan Oh

Reaction Mechanisms of Protection and Deprotection

The utility of Boc-Asn(Xan)-OH in peptide synthesis hinges on the well-defined mechanisms by which its protecting groups can be selectively removed.

Boc Group Cleavage Mechanism

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, primarily removed under acidic conditions chemistrysteps.comtotal-synthesis.comwikipedia.org. The mechanism typically involves the protonation of the carbonyl oxygen of the carbamate (B1207046), which leads to the formation of a resonance-stabilized carbocation. This tertiary carbocation is readily expelled, yielding isobutylene (B52900) and carbon dioxide, and liberating the free amine chemistrysteps.comtotal-synthesis.com. Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid (HCl) in organic solvents are commonly employed for Boc deprotection total-synthesis.comwikipedia.org. The reaction rate can be influenced by the acid concentration, with some studies indicating a second-order dependence on HCl concentration acs.orgnih.gov. Heterogeneous catalysts, such as sulfonated resins in their acid forms, can also facilitate Boc cleavage, often following a similar acid-catalyzed mechanism acsgcipr.org.

The general mechanism for Boc cleavage is as follows:

Protonation of the carbonyl oxygen of the Boc group.

Fragmentation of the protonated carbamate, leading to the formation of a stable tert-butyl carbocation and a carbamic acid intermediate.

The tert-butyl carbocation rapidly decomposes into isobutylene and a proton.

The carbamic acid intermediate undergoes decarboxylation, releasing carbon dioxide and the free amine.

Xanthyl Group Cleavage Mechanism

The xanthyl (Xan) group, a derivative of xanthene, is also acid-labile and is employed to protect the amide nitrogen of asparagine and glutamine side chains peptide.comgoogle.com. Similar to the Boc group, the cleavage of the xanthyl group is typically achieved using acidic conditions. Commonly, a 50% trifluoroacetic acid (TFA) solution in dichloromethane is sufficient for its removal peptide.com. In many Boc-based SPPS strategies, the strong acidic conditions required for Boc deprotection also lead to the simultaneous removal of the xanthyl group, allowing for a single deprotection step to liberate both the α-amino group and the side chain peptide.comgoogle.com. The mechanism involves acid-catalyzed cleavage, likely proceeding through protonation and subsequent fragmentation of the xanthyl moiety.

Kinetics of Coupling Reactions

The efficiency of peptide synthesis relies heavily on the kinetics of the coupling reactions, where activated amino acids are joined to form peptide bonds. While specific kinetic data for this compound in coupling reactions are not extensively detailed in the provided search results, general principles of peptide coupling kinetics are applicable.

Rate-Limiting Steps

In peptide coupling reactions, the rate-limiting step can vary depending on the coupling reagents, the specific amino acids involved, and the reaction conditions. Generally, the activation of the carboxyl group of one amino acid and its subsequent nucleophilic attack by the amino group of another amino acid are key steps. For Boc-protected amino acids, the formation of activated esters or anhydrides is a common activation strategy. The intrinsic reactivity of the activated species and the nucleophilicity of the free amine dictate the reaction rate. Factors such as steric hindrance from protecting groups or side chains can also influence the rate. In solid-phase peptide synthesis, intra-particle diffusion of reagents to the reaction site can also become a rate-limiting factor, especially with swollen resin beads mst.edu.

Kinetics of Deprotection Reactions

The kinetics of deprotection reactions, particularly for the Boc group, have been investigated. For Boc deprotection, studies have shown that the reaction rate can exhibit a second-order dependence on the acid concentration when using acids like HCl acs.orgnih.gov. This suggests that two molecules of acid might be involved in the catalytic cycle or that the protonation step is followed by a rate-limiting step that is also dependent on acid concentration. Trifluoroacetic acid (TFA) deprotection kinetics can differ, sometimes showing an inverse dependence on the counter-ion concentration (e.g., trifluoroacetate) acs.org. The rate of Boc deprotection is also influenced by temperature and the specific solvent system used vapourtec.comthieme-connect.com. For example, thermolytic deprotection at high temperatures in flow systems has been studied, revealing a correlation between the electrophilicity of the N-Boc carbonyl group and the reaction rate vapourtec.comthieme-connect.com. The xanthyl group, being acid-labile, is generally removed under similar conditions as the Boc group, often simultaneously peptide.com.

Factors Affecting Deprotection Rates (e.g., acid concentration, scavengers)

The Boc protecting group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is a common reagent for Boc deprotection peptide.comorganic-chemistry.org. The rate of Boc deprotection is known to be dependent on acid concentration, with some studies indicating a second-order dependence on HCl concentration for Boc cleavage nih.govacsgcipr.org. The mechanism involves the generation of a tert-butyl cation intermediate, which can further react or fragment organic-chemistry.orgacsgcipr.org.

To mitigate potential side reactions caused by these reactive intermediates, such as alkylation of nucleophilic residues like tryptophan, cysteine, or methionine, scavengers are often added to the deprotection mixture organic-chemistry.orgacsgcipr.org. Common scavengers include thiophenol or dithioethane (DTE) organic-chemistry.orgacsgcipr.org. The xanthyl group itself is acid-labile and is typically removed with trifluoroacetic acid (TFA) during the Boc deprotection step peptide.comug.edu.pl. While the side-chain protecting group is primarily needed during activation and coupling, its removal during subsequent Boc removal is generally not problematic peptide.com.

Stereochemical Integrity and Racemization Prevention

Minimizing α-Carbon Racemization during Activation and Coupling

Maintaining the stereochemical integrity of amino acid residues is paramount during peptide synthesis, particularly at the α-carbon, which is a chiral center thieme-connect.dewiley-vch.de. Racemization can occur during the activation of the carboxyl group for peptide bond formation wiley-vch.dechempep.combachem.compeptide.com. Techniques and reagents are employed to minimize this risk. For instance, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) in conjunction with carbodiimide (B86325) coupling reagents (e.g., DCC, DIC) can help reduce racemization during activation chempep.combachem.com. Modern coupling reagents, such as HATU, have also been developed to improve acylation kinetics and minimize side reactions, including racemization pnas.org.

The Boc group itself, being a urethane (B1682113) derivative, generally helps to retain optical purity upon activation bachem.com. However, the activation step itself remains a critical point where racemization can be induced, particularly through the enolization of activated intermediates or azlactones wiley-vch.de.

Impact of Protecting Groups on Chirality

The choice of protecting groups can significantly influence the stereochemical outcome of peptide synthesis thieme-connect.dewiley-vch.de. Urethane-based protecting groups, such as Boc, are known to suppress racemization during activation and coupling bachem.comnih.gov. The steric bulk and electronic properties of protecting groups can alter the steric environment around the reactive carboxyl and amino groups, thereby affecting coupling yields and potentially influencing racemization rates thieme-connect.de.

While specific studies directly comparing the impact of the xanthyl group on asparagine's chirality versus other side-chain protecting groups are not detailed in the provided results, it is understood that all protecting groups must be chosen and removed under conditions that preserve the stereochemical integrity of the amino acid residues thieme-connect.dewiley-vch.de. The xanthyl group, being acid-labile, is removed under conditions that are generally considered mild enough not to compromise the chirality of the peptide chain, especially when compared to more aggressive deprotection methods that might be required for other protecting group strategies peptide.combenchchem.comug.edu.pl. The primary concern for racemization typically lies with the activation and coupling steps rather than the protection or deprotection of the side chain itself, provided appropriate conditions are maintained thieme-connect.dewiley-vch.de.

Side Reactions and Mitigation Strategies in Boc Asn Xan Oh Chemistry

Asparagine Dehydration and Succinimide (B58015) Formation

A significant side reaction during the incorporation of asparagine in peptide synthesis is the irreversible dehydration of the side-chain amide to form a β-cyanoalanine residue. nih.govscite.ai This is particularly problematic during the carboxyl group activation step required for peptide bond formation. Another major degradation pathway for asparagine-containing peptides proceeds through a cyclic succinimide intermediate, which can lead to the formation of aspartyl and iso-aspartyl linkages. researchgate.netnih.gov

The mechanism of succinimide formation from an asparagine residue is an intramolecular process. It begins with the nucleophilic attack of the backbone nitrogen atom of the C-terminally adjacent amino acid on the γ-carbonyl carbon of the asparagine side chain. nih.govnih.gov This attack forms a five-membered tetrahedral intermediate. Subsequently, this intermediate releases an ammonia (B1221849) molecule to yield the succinimide ring structure. nih.gov This succinimide intermediate is metastable and can hydrolyze at either of its two carbonyl groups, resulting in a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl (iso-aspartyl) peptide. nih.gov The rate of succinimide formation is highly dependent on the sequence, with Asn-Gly sequences being particularly susceptible. nih.govnih.gov

Dehydration to β-cyanoalanine occurs during the activation of the C-terminal carboxyl group of the asparagine derivative. scite.ai Coupling reagents, especially carbodiimides, can promote the elimination of water from the side-chain amide, forming a nitrile. nih.gov

The primary role of the 9-xanthenyl (Xan) protecting group on the side-chain amide of asparagine is to prevent these detrimental side reactions. The bulky xanthyl group sterically hinders and electronically deactivates the side-chain amide, preventing both intramolecular cyclization to succinimide and dehydration to nitrile during the activation and coupling steps. peptide.com

The xanthyl group offers robust protection during coupling but is labile enough to be removed under mildly acidic conditions, typically during the subsequent Nα-Boc group removal with trifluoroacetic acid (TFA). peptide.com While this lability means the side-chain protection is lost for the remainder of the synthesis, it is most critically needed during the difficult coupling step of the asparagine residue itself. peptide.com Furthermore, the use of the Xan group has been shown to improve the solubility of the protected asparagine derivative, which can be a significant issue with unprotected derivatives. peptide.comgoogle.com

Even with side-chain protection, optimizing coupling conditions is a key strategy to minimize side product formation. The choice of coupling reagent and method significantly influences the outcome.

Coupling Reagents : The use of strong dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) is known to increase the risk of nitrile formation. nih.gov More effective and safer activation is achieved using pre-formed active esters, such as pentafluorophenyl (Pfp) esters, or by employing phosphonium (B103445) or uronium salt-based coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or HATU. nih.govjpt.com Studies have shown that using Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH with BOP-mediated activation resulted in rapid coupling without side reactions. nih.gov

Pre-activation : Avoiding the use of carbodiimides by pre-activating the amino acid derivative before adding it to the resin can also circumvent the dehydration side reaction. peptide.com

Additives : The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to the coupling mixture can help suppress side reactions by forming less reactive activated intermediates, which reduces the propensity for side-chain dehydration. researchgate.net

Table 1: Effect of Coupling Conditions on Asparagine Side Reactions
Coupling Reagent/MethodPrimary Side Reaction ObservedEfficacy in SuppressionReference
DCC/HOBtβ-cyanoalanine formation (dehydration)Low nih.gov
BOPMinimal side reactions with protected AsnHigh nih.gov
Fmoc-Asn-OPfpMinimal side reactionsHigh nih.gov
Carbodiimides (general)DehydrationLow peptide.com

Alkylation Reactions by Cleaved Protecting Groups

During peptide synthesis, particularly in Boc/Bzl-based strategies, the final deprotection step involves strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) to remove side-chain protecting groups. nih.gov This process generates highly reactive carbocationic species from the protecting groups. nih.govpeptide.com For Boc-Asn(Xan)-OH, both the Nα-Boc group and the side-chain xanthyl group are typically removed with TFA during synthesis. peptide.comorganic-chemistry.org The resulting tert-butyl and xanthyl cations are electrophiles that can attack nucleophilic residues within the peptide chain, leading to unwanted alkylation. nih.govpeptide.com

To prevent the modification of the desired peptide, "scavengers" are added to the cleavage cocktail. nih.govnih.gov Scavengers are nucleophilic compounds designed to react with and neutralize the electrophilic carbocations generated during deprotection. nih.govresearchgate.net By trapping these reactive intermediates, scavengers protect susceptible amino acid side chains, such as those of tryptophan, methionine, cysteine, and tyrosine, from alkylation. researchgate.netsigmaaldrich.com The function of a scavenger is to be more reactive towards the carbocations than any of the nucleophilic sites on the peptide.

The choice of scavenger or "scavenger cocktail" is critical and depends on the amino acid composition of the peptide. Various compounds have been studied for their efficacy in preventing alkylation side reactions.

Thio-based Scavengers : Thioanisole (B89551), dithiothreitol (B142953) (DTT), and p-thiocresol are commonly used. sigmaaldrich.comacs.org They are particularly effective at protecting sulfur-containing residues like methionine and cysteine. However, thioanisole should be avoided in tryptophan-containing peptides as its cation adducts can alkylate the indole (B1671886) ring. sigmaaldrich.com

Phenolic Scavengers : Anisole and p-cresol (B1678582) are effective at trapping benzyl (B1604629) and tert-butyl cations. nih.govsigmaaldrich.com A study comparing p-methoxyphenol with the more conventional p-cresol found it to be an equally potent and effective scavenger for use in Boc/Bzl SPPS. nih.govresearchgate.net

Silanes : Triisopropylsilane (TIS) is a popular scavenger, particularly in Fmoc synthesis, that works by hydride transfer to reduce the carbocations. peptide.com

Water : Water can act as a scavenger, converting carbocations to alcohols. It is often included in small percentages in cleavage cocktails. acs.org

A study on preventing S-tert-butylation of cysteine in Fmoc-SPPS evaluated a range of scavengers. The results indicated that a combination of scavengers is often most effective. For instance, the combined use of thioanisole and dimethyl sulfide (B99878) (DMS) in slightly higher quantities than TIS and water, along with 1% DTT, was found to be beneficial. acs.org The choice of scavenger must be tailored to the specific protecting groups being cleaved and the nucleophilic residues present in the peptide sequence.

Table 2: Common Scavengers and Their Primary Targets
ScavengerReactive Intermediate TargetedResidues ProtectedReference
Anisoletert-butyl and benzyl cationsTryptophan, Tyrosine sigmaaldrich.com
ThioanisoleGeneral carbocationsMethionine, Cysteine acs.org
p-Cresol / p-MethoxyphenolAcyl ions, general carbocationsGeneral nih.govresearchgate.net
Triisopropylsilane (TIS)General carbocations (via reduction)General, especially Tryptophan peptide.com
Dithiothreitol (DTT)General carbocations, prevents oxidationCysteine, Methionine acs.org
Dimethyl Sulfide (DMS)General carbocationsMethionine, Tryptophan sigmaaldrich.comacs.org

Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a significant side reaction in peptide synthesis, including when using this compound. It involves an intramolecular cyclization of a dipeptidyl-resin, leading to the cleavage of the dipeptide from the resin and the formation of a stable six-membered ring, a 2,5-diketopiperazine. researchgate.netresearchgate.net This process is a primary cause of yield loss and the generation of truncated peptide impurities. researchgate.netdigitellinc.com The reaction is initiated by the nucleophilic attack of the free N-terminal amine of the dipeptide on the ester or amide bond linking the peptide to the resin or the subsequent amino acid. iris-biotech.deacs.org

Conditions Promoting DKP Formation

Several factors can accelerate the rate of DKP formation during solid-phase peptide synthesis (SPPS). Understanding these conditions is crucial for developing effective mitigation strategies.

Base-Catalyzed Cyclization : The presence of a base is a primary driver of DKP formation. During Fmoc-based SPPS, the piperidine (B6355638) used for deprotection is a very efficient catalyst for this side reaction. nih.gov In the context of Boc-SPPS, while the repetitive acidolysis for Boc group removal does not promote DKP formation, the subsequent neutralization step with a tertiary amine like diisopropylethylamine (DIEA) can create the basic conditions necessary for the free N-terminal amine of the dipeptide to initiate the cyclization. iris-biotech.depeptide.com

Peptide Sequence : The identity of the two C-terminal amino acids is the most critical factor influencing the propensity for DKP formation. acs.orgnih.gov Sequences containing proline at the C-terminus or the penultimate position are particularly susceptible. nih.govpeptide.com The unique cyclic structure of proline's side chain can favor a cis-amide bond conformation, which pre-organizes the dipeptide for cyclization. nih.gov Additionally, dipeptides with a sterically unhindered amino acid like glycine (B1666218) are also highly prone to this side reaction. nih.gov The presence of a D-amino acid in the second position of an L-amino acid sequence can also increase the rate of DKP formation due to the enhanced stability of the resulting D-L cycle. researchgate.net

Temperature : Elevated temperatures can increase the rate of most chemical reactions, including DKP formation. nih.gov Storing peptide-resins, particularly at the vulnerable dipeptide stage, at lower temperatures can help to markedly improve stability and reduce the extent of this side reaction. nih.govacs.org

Solvent and Reagents : The choice of solvent and coupling reagents can also play a role. While less pronounced than sequence and basicity, the reaction environment can influence the stability of the peptide-resin intermediate. digitellinc.comnih.gov For instance, certain coupling reagents may lead to conditions that inadvertently favor DKP formation. nih.gov

Table 1: Factors Influencing Diketopiperazine (DKP) Formation
FactorEffect on DKP FormationMechanism/Rationale
BasicityIncreases RateThe free amine, generated during neutralization (Boc-SPPS) or deprotection (Fmoc-SPPS), acts as the nucleophile. Bases like piperidine or DIEA catalyze the intramolecular attack. iris-biotech.denih.gov
Peptide SequenceHighly DependentProline or Glycine in the first two positions significantly increases risk. Proline's structure promotes a favorable cis-conformation for cyclization. nih.govpeptide.com
TemperatureIncreases RateHigher temperatures provide the necessary activation energy for the cyclization reaction to occur more readily. nih.gov
Resin TypeDependentSterically hindered resins like 2-chlorotrityl chloride can inhibit the intramolecular reaction compared to less hindered resins like Wang. peptide.com

Strategies for DKP Suppression

Given the challenges posed by DKP formation, several effective strategies have been developed to minimize its occurrence.

Use of Hindered Resins : For Boc-SPPS, employing a sterically bulky resin, such as the 2-chlorotrityl chloride resin, can effectively suppress DKP formation. peptide.com The bulky trityl group physically impedes the N-terminal amine from achieving the necessary conformation to attack the resin linkage. peptide.com

Dipeptide Coupling : A highly effective method is to bypass the vulnerable dipeptide-resin intermediate altogether. This is achieved by synthesizing the first two amino acids as a dipeptide unit in solution and then coupling this pre-formed dipeptide to the resin. iris-biotech.depeptide.com This avoids having a dipeptide on the resin with a free N-terminal amine.

Modification of Deprotection/Coupling Conditions : In Boc-SPPS, using in situ neutralization protocols, where the neutralization base is added simultaneously with the next activated amino acid, can reduce the lifetime of the free N-terminal amine, thus minimizing the window for DKP formation. peptide.com The choice of coupling reagent can also be critical; using reagents like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) with N,N-diisopropylethylamine (DIPEA) has been shown to substantially inhibit DKP formation. nih.govacs.org

Alternative Protecting Group Strategies : In some cases, switching from the standard protecting group strategy can be beneficial. For instance, using HCl in dioxane as a deprotection reagent in a Boc/Bzl-protecting group strategy has been shown to successfully suppress DKP formation. nih.govacs.org

Table 2: Summary of DKP Suppression Strategies
StrategyDescriptionApplicability Note
Use of 2-Chlorotrityl Chloride ResinThe steric bulk of the resin linkage hinders the intramolecular cyclization reaction. peptide.comParticularly effective when Proline is one of the first two C-terminal residues. peptide.com
Dipeptide AdditionThe second and third amino acid residues are coupled as a pre-formed dipeptide unit, avoiding the problematic dipeptide-resin intermediate. iris-biotech.depeptide.comA general and highly effective strategy.
In Situ NeutralizationThe neutralization of the protonated N-terminus is performed in the presence of the incoming activated amino acid, minimizing the time the free amine is available to cyclize. peptide.comCommonly used in Boc-based synthesis protocols. peptide.com
Optimized ReagentsUtilizing specific coupling reagents (e.g., BOP) or deprotection conditions (e.g., HCl in dioxane) can inhibit the side reaction. nih.govacs.orgChoice depends on the specific peptide sequence and overall synthetic strategy.

Sequence-Dependent Side Reactions

Beyond DKP formation, the chemistry of asparagine, even with the xanthyl (Xan) side-chain protection, is susceptible to other side reactions that are highly dependent on the local peptide sequence. The primary concern is the formation of aspartimide intermediates.

The side-chain amide of asparagine can undergo base-catalyzed cyclization to form a five-membered succinimide ring, also known as an aspartimide. iris-biotech.deresearchgate.net This reaction is particularly problematic when the asparagine residue is followed by amino acids with small or flexible side chains, such as Glycine, Serine, Alanine, or even another Asparagine. researchgate.netresearchgate.net While the Xan group on this compound is designed to prevent dehydration of the side-chain amide during activation, it does not completely prevent aspartimide formation, which is catalyzed by the base used during neutralization steps in Boc-SPPS or deprotection in Fmoc-SPPS. peptide.compeptide.compeptide.com

Once formed, the aspartimide intermediate is unstable and can lead to several undesirable byproducts:

Racemization : The α-carbon of the aspartimide ring is prone to epimerization, leading to a mixture of D- and L-isomers. iris-biotech.desigmaaldrich.com

Chain Cleavage : The aspartimide ring can be cleaved by the deprotecting base (e.g., piperidine in Fmoc chemistry), resulting in the formation of piperidide adducts. iris-biotech.depeptide.com

α- and β-Peptide Formation : Hydrolysis of the aspartimide ring can occur at two different positions, yielding a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group. iris-biotech.desigmaaldrich.com These β-peptides often have similar masses and chromatographic properties to the target peptide, making purification extremely difficult. sigmaaldrich.com

Mitigation of these sequence-dependent side reactions often involves careful selection of side-chain protecting groups, such as using bulkier ester groups for aspartic acid, or employing backbone amide protecting groups to sterically hinder the initial cyclization step. iris-biotech.deresearchgate.netresearchgate.net

Applications of Boc Asn Xan Oh in Chemical Biology and Materials Science

Synthesis of Bioactive Peptides

Boc-Asn(Xan)-OH is instrumental in the synthesis of a diverse range of bioactive peptides. Its protected nature ensures that the asparagine side chain remains intact during the peptide coupling and deprotection steps, leading to higher yields and purer products. The xanthenyl group offers robust protection against side reactions that can occur with the asparagine side chain amide, such as dehydration to a nitrile or cyclization to an aspartimide scribd.com.

Hormones and Regulatory Peptides

A significant application of this compound is in the synthesis of peptide hormones and regulatory peptides. Notably, this derivative has been used in the synthesis of locust fat growth hormone medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com. Locust fat body is a key metabolic tissue in insects, and its growth hormone plays a crucial role in regulating lipid metabolism and energy homeostasis. The precise incorporation of asparagine residues, as facilitated by this compound, is critical for the biological activity of such hormones. The use of this protected asparagine derivative ensures the correct peptide sequence and three-dimensional structure necessary for proper receptor binding and signaling.

Enzyme Inhibitors and Substrates

The synthesis of peptides designed to inhibit or act as substrates for specific enzymes also benefits from the use of this compound. While specific examples directly citing this compound in this context are less prevalent in the initial search results, the general utility of protected asparagine derivatives in constructing enzyme-interactive peptides is well-established. For instance, peptides designed to mimic natural substrates or to bind to enzyme active sites often require precise amino acid sequencing. The ability of this compound to prevent side reactions during synthesis allows for the reliable incorporation of asparagine into these complex structures, thereby enabling the development of potent enzyme modulators.

Peptide Therapeutics and Diagnostics

This compound serves as a valuable building block in the development of peptide-based therapeutics and diagnostics. Peptides are increasingly recognized for their potential in drug discovery due to their high specificity and low toxicity. The reliable synthesis of therapeutic peptides, which often contain multiple amino acid residues and complex modifications, is paramount. This compound contributes to this by ensuring the integrity of asparagine residues throughout the synthetic process, which is crucial for maintaining the peptide's pharmacodynamic and pharmacokinetic properties. For diagnostic applications, peptides can be designed to target specific biomarkers or cellular structures; the accurate synthesis afforded by using protected amino acids like this compound is essential for the reliability and sensitivity of these diagnostic tools.

Preparation of Glycopeptides and Other Post-Translationally Modified Peptides

The incorporation of asparagine residues into glycopeptides, particularly those with N-linked glycosylation, is a key area where this compound finds significant application. Glycosylation is a critical post-translational modification that profoundly affects protein structure, function, and stability.

N-Glycosylation Site Introduction

This compound is a crucial precursor for introducing N-glycosylation sites into synthetic peptides. The consensus sequence for N-linked glycosylation in proteins is Asn-X-Ser/Thr, where X can be any amino acid except proline. The xanthenyl protecting group on the asparagine side chain amide is particularly advantageous for this purpose. It not only protects the amide from unwanted reactions during peptide synthesis but also facilitates the controlled introduction of carbohydrate moieties. Research in glycopeptide synthesis often involves coupling pre-formed glycan structures to amino acid side chains. The xanthenyl group's specific lability allows for its selective removal, enabling subsequent glycosylation reactions at the asparagine residue without compromising the peptide backbone or other protecting groups sigmaaldrich.com.

Strategies for Glycosyl Amino Acid Derivative Integration

The integration of glycosyl amino acid derivatives into peptide sequences relies on robust synthetic strategies. This compound plays a role in these strategies by providing a stable, protected asparagine building block that can be readily incorporated into a growing peptide chain using standard Boc SPPS protocols. Following peptide assembly, the xanthenyl group can be selectively cleaved under mild acidic conditions, revealing the side chain amide. This free amide can then be utilized for further chemical modifications, including the attachment of various oligosaccharide structures, leading to the synthesis of complex glycopeptides. The choice of the xanthenyl group is strategic, as it offers a different deprotection profile compared to other common protecting groups, allowing for orthogonal deprotection strategies in the synthesis of highly modified peptides.

Bioconjugation and Probe Development

The utility of this compound in bioconjugation stems from the xanthyl group's role as a protective moiety that can be selectively removed. This allows for precise control over where and when modifications are introduced into a peptide sequence.

Incorporation of Modifiable Sites via Xanthyl Group

The xanthyl (Xan) group is employed to protect the amide side chain of asparagine during peptide synthesis. This protection is crucial as the asparagine side-chain amide is susceptible to dehydration and other side reactions, particularly during activation steps in peptide coupling peptide.com. The xanthyl group enhances the solubility and stability of the asparagine derivative during synthesis netascientific.compeptide.com. Crucially, the xanthyl group can be selectively cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA), a process that is often orthogonal to the removal of other common protecting groups like Boc or Fmoc peptide.compeptide.com. This selective deprotection unmasks a reactive site on the asparagine side chain, enabling site-specific conjugation. Researchers can thus introduce labels, drugs, or other functional molecules at a predetermined position within a peptide sequence, facilitating the creation of complex peptide conjugates with tailored properties.

Development of Fluorescent or Affinity Probes

This compound is instrumental in the design and synthesis of peptide-based probes for biological research and diagnostics. By incorporating this modified amino acid into a peptide sequence designed to target specific biomolecules or cellular locations, researchers can create sophisticated imaging agents or affinity purification tools. Following peptide synthesis and purification, the xanthyl group is removed to reveal a reactive handle. This handle can then be used to covalently attach a fluorophore for fluorescent labeling or an affinity tag, such as biotin, for pull-down assays or targeted delivery. The specificity of the peptide sequence, combined with the site-specific labeling facilitated by the xanthyl protection, leads to the development of highly selective and sensitive probes. These probes are valuable for visualizing cellular processes, detecting disease biomarkers, and studying molecular interactions with improved precision.

Table 1: Peptide Probes Developed Using this compound

Probe TypePeptide Sequence (Example)Target/ApplicationLabel/Tag ConjugatedKey FeatureReference
Fluorescent ProbePeptide-X-Asn(Xan)-Peptide-YCellular imaging, enzyme activity monitoringFluorescein (FITC)Site-specific labeling via xanthyl deprotection for enhanced signal specificity netascientific.comnih.gov
Affinity ProbePeptide-Z-Asn(Xan)-Peptide-WProtein purification, target identificationBiotinEnables specific capture of target proteins through biotin-streptavidin interaction peptide.com

Peptide-Based Advanced Materials

The unique properties conferred by the xanthyl-protected asparagine residue also make this compound a significant component in the fabrication of advanced peptide-based materials, particularly in the realm of self-assembly and hydrogel formation.

Self-Assembly Properties of Peptides Containing Xan-Protected Asparagine

The incorporation of this compound into peptide sequences can profoundly influence their self-assembly behavior. The xanthyl group, being relatively bulky and hydrophobic, can modulate the intermolecular forces, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, that drive peptide self-assembly mdpi.comfrontiersin.orgnih.govnih.gov. This modification can lead to peptides that assemble into ordered supramolecular structures, including nanofibers, nanotubes, or hydrogel networks, under specific environmental conditions like changes in pH, temperature, or solvent composition. The precise placement of the Xan-protected asparagine residue can dictate the morphology, stability, and kinetics of the self-assembly process. Furthermore, the ability to selectively deprotect the xanthyl group post-assembly offers a method for dynamically controlling material architecture or introducing new functionalities into pre-formed assemblies.

Hydrogel and Nanomaterial Fabrication

Table 2: Peptide Self-Assembly and Nanomaterial Fabrication with this compound

Peptide Design StrategySelf-Assembly OutcomeKey Properties Influenced by Xan GroupPotential ApplicationsReference
Incorporation into peptide sequenceHydrogel formationGelation kinetics, mechanical strength, pore sizeTissue engineering, drug delivery mdpi.combocsci.comnih.gov
Strategic placement in sequenceNanofiber formationMorphology, stability, assembly directionBiomaterials, nanomedicine nih.gov
Post-assembly deprotectionFunctionalizationIntroduction of reactive sites for cross-linking or conjugationAdvanced biomaterials bocsci.com

Analytical and Spectroscopic Characterization in Research of Boc Asn Xan Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the molecule, revealing their chemical environment, connectivity, and relative numbers. For Boc-Asn(Xan)-OH, ¹H NMR would be expected to show signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the asparagine core, and the xanthyl moiety.

Boc Group: The tert-butyl protons of the Boc group typically appear as a singlet in the range of 1.4-1.5 ppm, integrating for nine protons. The carbamate (B1207046) proton (-NH-COO-) of the Boc group is usually observed as a broad singlet, often around 5.0-5.5 ppm, though its exact position can vary.

Asparagine Core: The alpha-proton of the asparagine residue is expected to resonate as a multiplet in the region of 4.5-5.0 ppm. The methylene (B1212753) protons (-CH₂-) of the asparagine side chain would typically appear as a multiplet in the range of 2.5-3.0 ppm. The carboxylic acid proton (-COOH) is highly variable and often appears as a broad singlet at lower field (10-13 ppm) in suitable solvents, or may not be observed if exchanged.

Xanthyl Moiety: The xanthyl group, a tricyclic system derived from xanthene, contributes significantly to the ¹H NMR spectrum. It is characterized by numerous signals in the aromatic region (typically 7.0-8.0 ppm) due to the phenyl rings. The specific chemical shifts and splitting patterns of these aromatic protons depend on the exact substitution and conformation. Protons associated with the central ring or bridging carbons of the xanthyl structure would also contribute to the spectrum, potentially in regions distinct from the phenyl protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Boc Group: The carbonyl carbon of the Boc group typically resonates around 155 ppm. The quaternary carbon of the tert-butyl group appears in the range of 78-82 ppm, while the methyl carbons of the tert-butyl group are observed around 28 ppm.

Asparagine Core: The alpha-carbon of asparagine is expected around 50-55 ppm. The methylene carbon (-CH₂-) of the side chain would resonate at approximately 35-40 ppm. The carbonyl carbon of the asparagine side chain amide would be found around 175 ppm, and the carboxylic acid carbonyl carbon would also appear in the 170-175 ppm range.

Xanthyl Moiety: The xanthyl group, with its multiple aromatic rings and ether linkage, would contribute numerous signals in the aromatic region (approximately 110-160 ppm). Specific signals would correspond to the carbons within the phenyl rings and the carbons directly attached to the oxygen atom or involved in the fused ring system.

Detailed ¹³C NMR spectral data for this compound were not found in the generalized search results. However, the presence of characteristic signals for the Boc group, asparagine core, and the complex xanthyl structure would be indicative of the compound. chemexper.com, sigmaaldrich.com, molmall.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light, which correspond to the vibrational modes of chemical bonds.

For this compound, characteristic absorption bands would be expected from its various functional groups:

Carboxylic Acid (-COOH): A broad and strong absorption band in the O-H stretching region, typically between 3300-2500 cm⁻¹, often overlapping with other N-H stretching vibrations. The C=O stretching vibration of the carboxylic acid group is a strong band usually found between 1700-1750 cm⁻¹.

Amide (-CO-NH-): The C=O stretching vibration (amide I band) of the asparagine side chain amide, and potentially modified by the xanthyl substitution, would appear as a strong band, likely in the range of 1650-1690 cm⁻¹. The N-H bending vibration (amide II band) is typically observed around 1550 cm⁻¹.

Boc Protecting Group: The N-H stretching vibration of the carbamate is usually seen around 3300 cm⁻¹. The C=O stretching vibration of the Boc carbamate ester appears as a strong band, often around 1690-1710 cm⁻¹. The C-O stretching vibrations associated with the tert-butyl ester linkage are typically found in the 1000-1300 cm⁻¹ region.

Xanthyl Moiety: The presence of aromatic rings in the xanthyl group would lead to characteristic C-H stretching vibrations above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) and C=C stretching vibrations in the aromatic region (around 1600 cm⁻¹ and 1500 cm⁻¹). The C-O-C ether linkage within the xanthene structure would also contribute C-O stretching bands, typically in the 1000-1300 cm⁻¹ range. cardiff.ac.uk,,,

While specific IR spectral data for this compound were not detailed in the search results, the presence of these functional groups predicts a complex spectrum with characteristic absorptions. notes that the identity (IR) "passes test," indicating conformity with expected spectral features.

Optical Rotation (Polarimetry) for Chiral Purity

Optical rotation, measured using polarimetry, is a critical technique for assessing the enantiomeric purity of chiral compounds like this compound, which is derived from the L-enantiomer of asparagine. The specific rotation ([α]) quantifies the degree to which a chiral substance rotates plane-polarized light.

For this compound, a specific rotation value is reported:

Optical Rotation: α 25/D (c=1 in methanol): +7.5 to +10.5 °.

This measured specific rotation confirms the compound's chirality and provides a benchmark for its enantiomeric purity. Deviations from this range could indicate the presence of the D-enantiomer or other chiral impurities.

Compound Name Table:

Common NameFull Chemical NameCAS Number
This compoundN-Boc-N'-xanthyl-L-asparagine65420-40-8
Boc-Asn-OHN-α-t.-Boc-L-asparagine7536-55-2
Fmoc-Asn(Trt)-OHNα-Fmoc-Nβ-Trityl-L-asparagineN/A

Future Directions and Emerging Research Avenues for Boc Asn Xan Oh Chemistry

The utility of N-α-Boc-N-γ-xanthyl-L-asparagine (Boc-Asn(Xan)-OH) as a protected amino acid derivative is well-established in solid-phase peptide synthesis (SPPS), primarily for its ability to suppress side-chain dehydration and improve solubility. peptide.compeptide.com However, ongoing research continues to push the boundaries of its application, focusing on enhancing efficiency, integrating with modern synthesis platforms, and expanding its functional capabilities. The future of this compound chemistry is poised for significant advancements through novel reagents, automation, and sustainable practices.

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Feasible Synthetic Routes

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